molecular formula C17H14N2O3S B12492919 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12492919
M. Wt: 326.4 g/mol
InChI Key: JQNVWIPXVDRQNF-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of thioxodihydropyrimidines This compound is characterized by its unique structure, which includes a furan ring substituted with a phenyl group and a thioxodihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 1,3-dimethyl-2-thioxodihydropyrimidine-4,6-dione with 5-phenylfuran-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thioxodihydropyrimidine derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to bind to specific biological molecules.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-oxodihydropyrimidine-4,6(1H,5H)-dione
  • 1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-trione

Uniqueness

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form stable complexes with metals and interact with biological targets, making it more versatile compared to its oxo analogs.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H14N2O3S/c1-18-15(20)13(16(21)19(2)17(18)23)10-12-8-9-14(22-12)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

JQNVWIPXVDRQNF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C(=O)N(C1=S)C

Origin of Product

United States

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